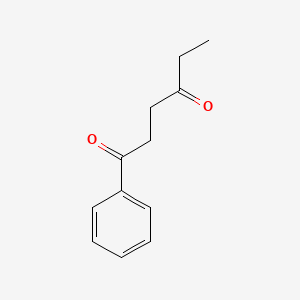

1-Phenyl-1,4-hexanedione

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

1-phenylhexane-1,4-dione |

InChI |

InChI=1S/C12H14O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI 键 |

TUJPVUIBKSMTMV-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)CCC(=O)C1=CC=CC=C1 |

产品来源 |

United States |

Overview of Vicinal Dicarbonyl Compounds and Their Structural Significance

Dicarbonyl compounds are broadly classified based on the number of carbon atoms separating the two carbonyl groups. Vicinal dicarbonyls, such as 1,2-diketones, have adjacent carbonyl groups. Other important classes include 1,3- and 1,4-dicarbonyls. wikipedia.org The proximity of the carbonyl groups in these compounds leads to unique chemical reactivity that differs from that of monocarbonyl compounds. wikipedia.org

1,4-Diketones are particularly valuable as synthetic intermediates. ulb.ac.bersc.org Their structure allows for the formation of various five-membered heterocyclic compounds, which are common structural motifs in many natural products. ulb.ac.bewikipedia.org For instance, the Paal-Knorr synthesis utilizes 1,4-diketones to produce furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comdbpedia.org This synthetic versatility underscores the structural importance of the 1,4-diketone framework. researchgate.netnih.gov

Historical Context of 1,4 Diketone Research in Organic Synthesis

Research into 1,4-diketones has a rich history, with one of the most notable early contributions being the Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.orgdbpedia.orgwikipedia.org This reaction, which converts 1,4-diketones into substituted furans, pyrroles, and thiophenes, has become a fundamental tool in organic synthesis. wikipedia.orgalfa-chemistry.comrgmcet.edu.in

Initially, the mechanism of the Paal-Knorr synthesis was not fully understood. It wasn't until the 1990s that the mechanism was elucidated in detail. wikipedia.orgdbpedia.org The synthesis of 1,4-diketones itself has been a significant area of research. Historically, methods often involved multi-step procedures with limitations in yield and reaction conditions. rsc.org Over the years, numerous synthetic methods have been developed to access these valuable intermediates, including the Stetter reaction, oxidative coupling of ketone enolates, and various transition-metal-catalyzed reactions. ulb.ac.beorganic-chemistry.orgnih.govacs.org These advancements have made 1,4-diketones more accessible for a wide range of synthetic applications. researchgate.net

The Unique Position of 1 Phenyl 1,4 Hexanedione Within the 1,4 Diketone Family

1-Phenyl-1,4-hexanedione holds a unique position within the 1,4-diketone family due to the presence of a phenyl group. This aromatic ring influences the compound's reactivity and physical properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-phenylhexane-1,4-dione |

| Synonyms | 1-phenyl-hexane-1,4-dione |

| InChI | InChI=1S/C12H14O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

| InChIKey | TUJPVUIBKSMTMV-UHFFFAOYSA-N |

Data sourced from PubChem CID 11063216 nih.gov

The phenyl group can participate in various chemical transformations, including substitution reactions. Its presence also affects the electronic properties of the adjacent carbonyl group, influencing its reactivity in reactions such as intramolecular cyclizations. For example, in cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidations, the δ-aryl group of compounds like 6-phenyl-2,4-hexanedione plays a crucial role in the intramolecular cyclization to form 2-tetralone (B1666913) derivatives. beilstein-journals.org The electronic nature of substituents on the phenyl ring can further modulate the reaction's efficiency and site selectivity. beilstein-journals.orgbeilstein-journals.org

Emerging Research Frontiers for Phenylated 1,4 Diketones

Modern Approaches to 1,4-Diketone Synthesis: A Mechanistic Review

The construction of the 1,4-diketone framework has been a persistent challenge in organic synthesis, often requiring strategies that invert the normal reactivity of carbonyl groups. csic.es Over the years, a variety of methods have been developed, ranging from classical approaches like the Stetter reaction to modern catalytic systems. csic.esnih.govulb.ac.be

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation in 1,4-Diketone Frameworks

Palladium catalysis has become a cornerstone in the formation of carbon-carbon bonds, and its application in the synthesis of 1,4-diketones is well-documented. acs.orgmsu.edu These methods often offer high efficiency and functional group tolerance.

One notable strategy involves the Heck reaction , a palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgrsc.org For instance, coupling an aryl halide with an allylic alcohol can yield a 1,4-diketone. rsc.org The reaction typically proceeds through oxidative addition of the halide to a Pd(0) species, followed by olefin insertion and subsequent β-hydride elimination. rsc.org The use of substituted allylic alcohols in a carbonylative Heck reaction with aryl iodides and carbon monoxide provides a route to a diverse range of 1,4-diketones under mild conditions, avoiding the need for high CO pressure. acs.org

The Stille coupling , which pairs an organostannane with an organic halide or triflate, is another powerful tool. wikipedia.orglibretexts.org A carbonylative Stille coupling can directly form ketones by incorporating a carbonyl group between the two coupling partners. wikipedia.org This method is particularly useful for synthesizing α,β-unsaturated ketones and can be performed in a single pot through a hydrostannation/Stille coupling sequence, even with reactive electrophiles like acid chlorides. msu.edu The efficiency of Stille couplings, especially with sterically hindered substrates, can be significantly enhanced by the addition of copper(I) salts. acs.org

Other palladium-catalyzed methods include the reductive coupling of acid chlorides with unsaturated ketones or cyclopropanols. acs.orgnih.govorganic-chemistry.org The coupling of acyl chlorides with cyclopropanols, for example, provides a convenient route to functionalized 1,4-diketones. nih.govorganic-chemistry.org Additionally, palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide can produce 1,4-diketones in good yields. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Reactions for 1,4-Diketone Synthesis

| Reaction | Key Reactants | Catalyst System | Advantages |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide, Alkene (e.g., Allylic Alcohol) | Pd(0) catalyst (e.g., Pd(OAc)2) with a base | Good functional group tolerance, applicable to complex molecules. acs.orgrsc.org |

| Stille Coupling | Organostannane, Acyl Chloride/Halide | Pd(0) catalyst (e.g., Pd(PPh3)4) | Stable and readily available reagents, can be performed as a one-pot reaction. msu.eduwikipedia.org |

| Suzuki Coupling | Organoboron compound, Halide | Pd catalyst with a base | Generally mild reaction conditions, commercially available boronic acids. |

Photocatalytic Oxidative Radical Additions for Unsymmetrical 1,4-Dicarbonyl Compounds

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. organic-chemistry.orgacs.org This approach has been successfully applied to the synthesis of unsymmetrical 1,4-dicarbonyl compounds.

One strategy involves the photocatalytic radical aroylation of unactivated alkenes. nih.gov This method uses aroyl chlorides and unactivated alkenes to produce β-functionalized unsymmetrical 1,4-diketones at room temperature. nih.gov The reaction proceeds through a tandem process of intermolecular radical aroylation followed by an intramolecular distal-group migration. nih.gov

Another approach utilizes the desulfurization of thiols to generate electrophilic radicals, which then add to α-halogenated alkenes. organic-chemistry.orgacs.org Subsequent oxidation yields the desired unsymmetrical 1,4-dicarbonyl compounds. organic-chemistry.orgacs.org This method is highly efficient and employs an iridium photocatalyst, triphenylphosphine, and oxygen as an oxidant under blue LED irradiation. organic-chemistry.org

Dual catalytic systems combining photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, have also been developed. rsc.orgbohrium.comrsc.org These systems allow for the modular synthesis of 1,4-diketones from components like benzoyl fluorides, styrenes, and α-keto acids under metal-free conditions. rsc.orgrsc.org The mechanism often involves the generation of an acyl radical that adds to an alkene, followed by a radical-radical coupling event. bohrium.com

Furthermore, the direct 1,2-dicarbonylation of alkenes has been achieved using photocatalysis, where an α-keto acid serves as both the acyl radical source and the electrophile. researchgate.net This approach allows for the synthesis of both symmetrical and unsymmetrical 1,4-diketones.

Chemoenzymatic and Biocatalytic Routes to 1,4-Diketones and their Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. mdpi.com Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity, often under mild conditions. cabidigitallibrary.orgbohrium.com

One prominent chemoenzymatic approach involves the use of aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), to synthesize chiral 2,3-dihydroxy-1,4-diketones. csic.esnih.govacs.org These enzymes can catalyze the formation of these densely functionalized dicarbonyls on a gram scale with high yields. csic.esresearchgate.netnih.govacs.org The resulting chiral diketones are valuable synthons for a variety of highly functionalized heterocyclic compounds. csic.esacs.org

Alcohol dehydrogenases (ADHs) have also been employed for the stereoselective reduction of prochiral 1,4-diketones to the corresponding chiral 1,4-diols. mdpi.com By selecting the appropriate ADH, it is possible to obtain either enantiomer of the diol with high enantioselectivity. mdpi.com

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, have been developed for the synthesis of complex molecules from simple 1,4-diketone precursors. csic.esacs.org For example, a cascade involving a transaminase and an imine reductase can convert 1,4-diketones into pyrrolidine (B122466) alkaloids. csic.esacs.org

The synthesis of precursors for these biocatalytic reactions can also involve enzymatic steps. For instance, α-hydroxy ketones can be prepared by the enzymatic deacetylation of α-acetoxy enones. bohrium.com

Retrosynthetic Strategies Applied to 1-Phenyl-1,4-hexanedione Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the key disconnection is the C-C bond between the C2 and C3 carbons or the C3 and C4 carbons, which corresponds to the formation of the 1,4-dicarbonyl moiety.

A common retrosynthetic approach involves a Michael-type addition. This would disconnect this compound into an acyl anion equivalent of acetophenone (B1666503) and an α,β-unsaturated ketone, methyl vinyl ketone. The Stetter reaction is a classic example of a reaction that follows this disconnection, using a nucleophilic carbene to generate the acyl anion equivalent. nih.gov

Another disconnection can be made at the C-C bond between the phenyl-bearing carbonyl carbon and the adjacent methylene (B1212753) carbon. This leads to precursors such as a benzoyl halide and a suitable 4-carbon synthon. Palladium-catalyzed cross-coupling reactions, such as the Stille or Heck reactions, are forward synthetic equivalents of this disconnection. For example, the Heck coupling of benzoyl chloride with 1-penten-3-one could potentially yield the target molecule.

A photocatalytic approach might involve the disconnection into an aroyl radical precursor, like benzoyl chloride, and an unactivated alkene, such as 1-hexene, followed by oxidation. nih.gov

Table 2: Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Precursors | Corresponding Forward Reaction |

|---|---|---|

| Michael Addition | Acetophenone (as acyl anion equivalent) + Methyl vinyl ketone | Stetter Reaction |

| Palladium-Catalyzed Coupling | Benzoyl halide + 4-carbon synthon (e.g., organostannane, alkene) | Stille or Heck Coupling |

| Photocatalytic Radical Addition | Benzoyl radical precursor + 1-Hexene | Photocatalytic aroylation |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several strategies for synthesizing 1,4-diketones align with these principles.

One of the most significant green approaches is the use of water as a solvent. rsc.orgrsc.org Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile can be performed under aqueous and catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.orgrsc.org This method avoids the use of toxic organic solvents and often simplifies product isolation. rsc.orgresearchgate.net

Biocatalysis, as discussed in section 2.1.3, is inherently a green technology. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, are biodegradable, and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.combohrium.com

Photocatalysis using visible light is another green approach, as it utilizes a renewable energy source and often allows for reactions to be conducted at room temperature. nih.govresearchgate.net The use of organic dyes or metal-free photocatalysts further enhances the green credentials of these methods. rsc.orgrsc.orgorganic-chemistry.org

Catalyst-free reactions, when possible, are highly desirable from a green chemistry perspective as they eliminate the need for potentially toxic and expensive catalysts. The aforementioned three-component reaction in water is an excellent example. rsc.orgrsc.org

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from a laboratory-scale synthesis to an industrial process presents several challenges, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several of the discussed methodologies have features that make them amenable to scale-up.

Palladium-catalyzed reactions, particularly the Heck reaction, have been successfully implemented on an industrial scale. rsc.org Key considerations for scale-up include catalyst loading, ligand selection, and solvent choice. The use of highly active catalysts can reduce the amount of expensive palladium required. Continuous flow reactors can also offer advantages in terms of safety, heat transfer, and process control for these types of reactions.

Photocatalytic reactions in flow reactors are also gaining traction for industrial applications. Flow chemistry allows for efficient irradiation of the reaction mixture, precise control of reaction time, and safer handling of radical intermediates.

Biocatalytic processes are well-suited for industrial scale-up, with many established large-scale fermentation and enzymatic conversion processes in the pharmaceutical and fine chemical industries. The use of immobilized enzymes can simplify catalyst recovery and reuse, further improving the economics of the process. The gram-scale synthesis of chiral 2,3-dihydroxy-1,4-diketones using FSA demonstrates the potential for scaling up these biocatalytic routes. csic.esresearchgate.netnih.govacs.org

Three-component reactions in water are also attractive for industrial synthesis due to the low cost and safety of the solvent, as well as the potential for catalyst-free conditions. rsc.orgrsc.org However, reaction times and product isolation from aqueous media need to be optimized for large-scale production.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Benzoyl chloride |

| Benzoyl fluoride |

| D-fructose-6-phosphate aldolase |

| Methyl vinyl ketone |

| Phenylglyoxal |

Intramolecular Cyclization Reactions of this compound

The proximate positioning of the two carbonyl groups within the this compound molecule facilitates intramolecular reactions, most notably the aldol (B89426) condensation, to form cyclic structures. This process involves one carbonyl moiety acting as an electrophile while the other, via its enolate, serves as a nucleophile.

The intramolecular aldol condensation of 1,4-diketones is a reversible process governed by both kinetic and thermodynamic factors. The mechanism commences with the base-catalyzed formation of an enolate at one of the α-carbons. For this compound, enolization can occur at C-2 (adjacent to the phenyl-substituted carbonyl), C-3, or C-5. The subsequent intramolecular nucleophilic attack by the enolate onto the second carbonyl group leads to a cyclic β-hydroxy ketone (an aldol adduct). This adduct can then undergo dehydration to yield a more stable α,β-unsaturated ketone (a cyclopentenone).

Kinetic and equilibrium studies on analogous 1,4- and 1,5-diketones provide insight into the factors controlling these cyclizations. acs.orgacs.org Research on compounds like 2,5-hexanedione (B30556) and 1-phenyl-1,5-hexanedione (B3192491) has established that all steps in the mechanism are reversible. stackexchange.comlibretexts.org The rate-determining step can be either the initial aldol addition or the subsequent dehydration, depending on the specific substrate and reaction conditions. acs.org

The table below summarizes key kinetic and thermodynamic aspects generalized for 1,4-diketone cyclizations based on studies of analogous compounds.

| Feature | Description | Implication for this compound |

| Enolate Formation | Reversible deprotonation at an α-carbon. The most acidic protons are typically between two carbonyls, but for 1,4-diketones, the choice of base can influence which enolate forms. | Enolization at C-2, C-3, or C-5 is possible. The thermodynamic enolate is favored under equilibrium conditions. |

| Cyclization Step | Intramolecular nucleophilic attack of the enolate on the other carbonyl group. This step establishes the ring structure. | Forms a five-membered ring (cyclopentanol intermediate), as this is sterically and thermodynamically favored over a strained three-membered ring. |

| Dehydration | Elimination of a water molecule from the aldol adduct to form a conjugated enone. This step is often the driving force for the reaction, leading to a stable product. | The formation of the conjugated system in the cyclopentenone product provides thermodynamic stability. |

| Equilibrium | The entire process is reversible. The final product distribution is determined by the relative stability of the starting material, intermediates, and final products. libretexts.org | The formation of the relatively strain-free and conjugated cyclopentenone ring is highly favored. |

The intramolecular aldol condensation of 1,4-diketones is a classic and reliable method for synthesizing substituted cyclopentenones. libretexts.org In the case of this compound, base-catalyzed treatment initiates the cyclization cascade.

There are two primary possibilities for enolate formation that could lead to ring closure:

Deprotonation at C-5 (a methyl group) to form an enolate that attacks the benzoyl carbonyl (C-1).

Deprotonation at C-3 to form an enolate that attacks either the C-1 or C-4 carbonyl.

Following established principles of ring formation, the reaction overwhelmingly favors the pathway that leads to a five-membered ring due to its greater thermodynamic stability compared to more strained three- or four-membered rings. libretexts.org Therefore, the enolate formed from the C-5 methyl group attacks the benzoyl carbonyl at C-1. This is followed by dehydration of the resulting β-hydroxy ketone intermediate to yield the final α,β-unsaturated cyclopentenone product.

The expected major product from this reaction is 3-methyl-5-phenyl-2-cyclopenten-1-one . The alternative product, which would arise from enolization at C-2 and attack at C-4, is generally not observed.

The reaction pathway is illustrated below:

Step 1: Enolate Formation: A base removes a proton from the C-5 methyl group.

Step 2: Intramolecular Attack: The resulting enolate attacks the electrophilic benzoyl carbonyl carbon (C-1).

Step 3: Protonation: The intermediate alkoxide is protonated, forming a cyclic aldol adduct (3-hydroxy-3-phenyl-5-methylcyclopentan-1-one).

Step 4: Dehydration: Under the reaction conditions, this adduct readily loses a molecule of water to form the conjugated and thermodynamically stable product, 3-methyl-5-phenyl-2-cyclopenten-1-one.

Heterocyclization Reactions Utilizing the 1,4-Diketone Moiety

The 1,4-dicarbonyl structure is a versatile precursor for synthesizing a range of five-membered aromatic heterocycles. By reacting this compound with various nucleophiles containing nitrogen, oxygen, or sulfur, heterocycles such as pyrroles and furans can be efficiently constructed.

The Paal-Knorr synthesis is a cornerstone reaction for the preparation of substituted pyrroles, involving the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgalfa-chemistry.com This reaction has been successfully applied using this compound as a substrate. rsc.org

The mechanism involves the formation of a hemiaminal upon attack of the amine on one carbonyl group, followed by cyclization via attack on the second carbonyl to form a five-membered dihydroxy-pyrrolidine intermediate. Subsequent dehydration yields the aromatic pyrrole (B145914) ring. nih.gov

The scope of the Paal-Knorr synthesis is broad, accommodating a wide variety of primary amines (aliphatic and aromatic) as well as ammonia. alfa-chemistry.com When this compound is used, it yields pyrroles that are substituted at the 1, 2, and 5 positions. The substituent on the pyrrole nitrogen (at position 1) is determined by the amine used in the reaction.

| Reactant (Amine) | Expected Pyrrole Product |

| Ammonia (NH₃) | 2-Methyl-5-phenyl-1H-pyrrole |

| Methylamine (CH₃NH₂) | 1,2-Dimethyl-5-phenyl-1H-pyrrole |

| Aniline (C₆H₅NH₂) | 2-Methyl-1,5-diphenyl-1H-pyrrole |

| p-Nitroaniline (O₂N-C₆H₄-NH₂) | 1-(4-Nitrophenyl)-2-methyl-5-phenyl-1H-pyrrole |

A limitation of the traditional Paal-Knorr synthesis can be the requirement for harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups on the amine or diketone. alfa-chemistry.com However, modern variations have been developed using milder catalysts or even solvent-free conditions to overcome these drawbacks. acs.org Another limitation is the availability of the 1,4-diketone precursors, though many synthetic methods have been developed to address this. wikipedia.org

Analogous to the pyrrole synthesis, 1,4-diketones can undergo acid-catalyzed cyclization and dehydration to produce substituted furans. wikipedia.org This reaction, also part of the Paal-Knorr synthesis family, predates the pyrrole variant. alfa-chemistry.com

The mechanism for furan (B31954) formation begins with the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The other carbonyl group, in its enol form, acts as the nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. wikipedia.org A subsequent dehydration step generates the stable aromatic furan ring.

For this compound, this reaction is expected to produce a single major furan product: 2-methyl-5-phenylfuran . Common catalysts for this transformation include strong protic acids like sulfuric acid or dehydrating agents like phosphorus pentoxide. alfa-chemistry.com

While pyrazolone (B3327878) compounds are typically synthesized from the reaction of hydrazines with 1,3-dicarbonyl compounds like β-ketoesters, the reaction of 1,4-diketones with hydrazine (B178648) yields six-membered heterocyclic systems. beilstein-journals.orgnih.gov Specifically, this compound, upon reaction with hydrazine (H₂NNH₂), undergoes a double condensation reaction to form a dihydropyridazine, which then readily oxidizes to the stable aromatic pyridazine (B1198779).

The expected product from the reaction of this compound with hydrazine is 3-methyl-6-phenylpyridazine . The mechanism involves the initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization and dehydration, analogous to the Paal-Knorr syntheses, but leading to a six-membered ring. The use of substituted hydrazines (e.g., phenylhydrazine) would result in a corresponding N-substituted pyridazinium salt.

This reaction provides a direct route to the pyridazine core structure, which is a component of various biologically active molecules.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of dicarbonyl compounds like this compound are fundamental transformations in organic synthesis, offering pathways to a variety of valuable products. The presence of two carbonyl groups, one of which is conjugated to a phenyl ring, introduces elements of selectivity that are of significant interest.

The selective reduction of one carbonyl group in a dicarbonyl compound is a challenging yet crucial transformation. In the case of 1,4-dicarbonyls, the reactivity of each carbonyl group can be influenced by its electronic and steric environment. For this compound, the carbonyl group adjacent to the phenyl ring is an acetophenone-like carbonyl, while the other is an aliphatic ketone.

Various reducing agents exhibit different degrees of selectivity. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones. eopcw.com Sodium borohydride is a milder and more selective reagent, typically reducing aldehydes and ketones, while lithium aluminum hydride is much more reactive and can reduce a wider range of functional groups. eopcw.com

The mechanism of reduction by these hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reagent and reaction conditions can influence which carbonyl group is preferentially reduced. For instance, the acetophenone-like carbonyl in this compound may be more susceptible to reduction due to the electronic influence of the phenyl group.

Transfer hydrogenation is another method for the selective reduction of carbonyl compounds. liverpool.ac.uk This technique utilizes hydrogen donors like isopropanol (B130326) or formic acid in the presence of a metal catalyst. liverpool.ac.uk The mechanism often involves the formation of a metal-hydride species that then delivers the hydride to the carbonyl group. liverpool.ac.uk The selectivity in these reactions can be tuned by the choice of catalyst, hydrogen donor, and reaction conditions.

Enantioselective hydrogenation of diketones is a powerful strategy for the synthesis of chiral hydroxy ketones and diols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The hydrogenation of α-diketones like 1-phenyl-1,2-propanedione (B147261) has been studied as a model system to understand the factors governing regio- and enantioselectivity. researchgate.netdoria.fisemanticscholar.org These studies provide insights that are relevant to the more complex 1,4-dicarbonyl system of this compound.

The hydrogenation of 1-phenyl-1,2-propanedione over modified platinum catalysts has shown a preference for the reduction of the carbonyl group attached to the phenyl ring, yielding 1-hydroxy-1-phenylpropanone as the major product. researchgate.net The use of chiral modifiers, such as cinchonidine, can induce enantioselectivity, leading to an excess of one enantiomer. researchgate.net The enantiomeric excess is influenced by the solvent, the method of catalyst modification, and the reaction temperature. researchgate.net For instance, in the hydrogenation of 1-phenyl-1,2-propanedione, an enantiomeric excess of up to 64% for the (R)-enantiomer has been achieved using cinchonidine-modified platinum in dichloromethane. researchgate.net

The development of heterogeneous catalysts for the enantioselective hydrogenation of diketones is an active area of research. conicet.gov.arconicet.gov.ar For example, Pt/ZrO₂ catalysts have demonstrated high conversion and enantioselectivities up to 78% in the hydrogenation of various ketones. researchgate.net The success of these systems relies on the creation of a chiral environment on the catalyst surface, which directs the approach of the substrate to the active sites.

| Catalyst System | Substrate | Major Product | Enantiomeric Excess (ee) | Reference |

| Cinchonidine-modified Platinum | 1-Phenyl-1,2-propanedione | (R)-1-hydroxy-1-phenylpropanone | 64% | researchgate.net |

| Chiral Pt/ZrO₂ | Various ketones | Chiral alcohols | up to 78% | researchgate.net |

Reactions with Nucleophiles and Electrophiles: Specificity and Selectivity

The carbonyl groups of this compound are susceptible to attack by both nucleophiles and electrophiles, leading to a rich and diverse chemistry. The differential reactivity of the two carbonyls allows for selective transformations.

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and a carbonyl compound. ijacskros.comgsconlinepress.com This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). ijacskros.comgsconlinepress.com The reaction generally proceeds under acid or base catalysis, or with the application of heat. gsconlinepress.com

In the case of this compound, the two carbonyl groups can potentially react with primary amines to form mono- or di-Schiff bases. The relative reactivity of the two carbonyls will dictate the product distribution. The acetophenone-like carbonyl may exhibit different reactivity compared to the aliphatic ketone carbonyl due to electronic and steric effects. The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities into a molecule and for the synthesis of ligands for coordination chemistry. scirp.org

The synthesis of Schiff bases can often be accelerated using microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. ijacskros.com

Diketones, including 1,4-dicarbonyls and their derivatives, are excellent ligands for the formation of metal complexes. The oxygen atoms of the carbonyl groups can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination compounds. The ability of this compound and its analogs to form complexes has implications in catalysis and materials science.

The condensation of α-diketones with diamines in the presence of a metal ion as a template can lead to the formation of macrocyclic ligands and their corresponding metal complexes. researchgate.netorientjchem.org This template effect directs the reaction towards cyclization rather than polymerization. researchgate.net While this compound is a 1,4-diketone, the principles of metal-templated synthesis are relevant to its potential use in forming macrocyclic structures.

Schiff bases derived from diketones are also widely used as ligands in coordination chemistry. scirp.org These ligands can form stable complexes with a variety of transition metals. The resulting metal complexes have been investigated for their catalytic activity, with applications in reactions such as ring-opening polymerization. rsc.org For instance, zinc complexes of ketoiminate ligands derived from 1,3-diketones have been shown to be effective catalysts for the polymerization of L-lactide. rsc.org

Exploration of Tautomeric Equilibria in this compound Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For carbonyl compounds, the most common form of tautomerism is the keto-enol equilibrium. upertis.ac.id

In the case of this compound, several tautomeric forms are possible. Each carbonyl group can potentially enolize, leading to the formation of different enol tautomers. The equilibrium between the keto and enol forms is influenced by various factors, including the structure of the molecule, the solvent, and the temperature.

The study of tautomeric equilibria in related β-diketone systems, such as 1-phenyl-1,3-butanedione, has shown the existence of stable cis-enol forms stabilized by strong intramolecular hydrogen bonds. researchgate.net Theoretical and experimental studies on such systems provide a framework for understanding the potential tautomeric behavior of this compound. While this compound is a γ-diketone, the principles of enolization and the factors influencing the stability of the enol forms are still applicable.

Strategies for Selective Functionalization of the Hexanedione Backbone

The 1,4-dicarbonyl motif of this compound presents a versatile platform for a variety of chemical transformations. The Paal-Knorr synthesis is a prominent method that utilizes 1,4-dicarbonyl compounds to generate heterocycles like furans, and pyrroles. alfa-chemistry.com For instance, the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions yields substituted pyrroles. alfa-chemistry.com Research has demonstrated that the reactivity of the diketone can be influenced by its structure; for example, replacing terminal methyl groups with phenyl groups can decrease the reactivity of the diketone in Paal-Knorr reactions. rsc.org

Indium-mediated reactions have also been employed for the synthesis of pyrrole-containing compounds from 1,4-diketones. rsc.org These methods allow for the construction of both symmetrical and unsymmetrical bis-pyrrole arenes through a two-step process involving a Paal-Knorr condensation followed by an indium-mediated heterocyclization. rsc.org The choice of the 1,4-diketone, such as 2,5-hexanedione versus a phenyl-substituted variant like 1-phenyl-1,4-pentanedione (B1580630), can necessitate different reaction temperatures to achieve the desired transformation. rsc.org

Furthermore, the carbonyl groups themselves are targets for selective reactions. Reduction of one of the keto groups in a 1,4-dicarbonyl compound is a significant challenge in organic synthesis. google.com However, biocatalytic methods have shown promise in achieving regioselective reduction. google.com

The following table summarizes different strategies for the functionalization of the hexanedione backbone:

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Paal-Knorr Pyrrole Synthesis | Primary amines, acid catalyst | Substituted pyrroles | alfa-chemistry.comrsc.org |

| Indium-Mediated Heterocyclization | Indium, acetic acid | Bis-pyrrole arenes | rsc.org |

| Biocatalytic Reduction | Enzymes (e.g., from Saccharomyces cerevisiae) | Chiral α-hydroxy ketones | researchgate.net |

Incorporation of Phenyl Substituent Modifications and Their Influence on Reactivity

Modifications to the phenyl ring of this compound can significantly impact the molecule's reactivity. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at the carbonyl carbons, thereby influencing their susceptibility to nucleophilic attack.

For instance, in the context of Paal-Knorr pyrrole synthesis, the presence of different substituents on the phenyl ring of anilines reacting with 1,4-diketones did not show a major effect on the reaction, with the exception of an OCH3 group which led to a noticeably shorter reaction time. rsc.org This suggests that electron-donating groups can enhance the rate of certain reactions.

In a different context, the introduction of phenyl substituents has been shown to have a considerable effect on the energetics of cyclization reactions. csus.edu For example, the addition of phenyl groups can increase the activation barrier for certain cyclization pathways due to increased steric hindrance. csus.edu However, in other cases, phenyl substitution can be compensated by the gain of resonance stabilization. csus.edu

The influence of phenyl substituents on reactivity is summarized in the table below:

| Substituent Type | Influence on Reactivity | Example Reaction | Ref. |

| Electron-donating (e.g., -OCH3) | Can increase reaction rates | Paal-Knorr pyrrole synthesis | rsc.org |

| Phenyl groups (as substituents) | Can increase activation barriers due to sterics | C1-C6 cyclization | csus.edu |

| Phenyl groups (as substituents) | Can be offset by resonance stabilization | C1-C5 cyclization | csus.edu |

Synthesis of Chiral Derivatives and Enantiospecific Transformations

The synthesis of chiral derivatives of 1,4-dicarbonyl compounds is of great importance for producing enantiomerically pure pharmaceuticals and other biologically active molecules. google.com The enantioselective synthesis of 1,4-dicarbonyl compounds remains a significant challenge, often requiring umpolung strategies to invert the polarity of one of the α-carbonyl positions. acs.org

One approach involves the use of chiral catalysts. For example, chiral silylium (B1239981) imidodiphosphorimidate (IDPi) catalysts have been used in the enantioselective addition of silyl (B83357) ketene (B1206846) acetals to 1-azaallyl cations, which are precursors to chiral 4-hydrazonoesters, a type of 1,4-hetero-dicarbonyl compound. acs.org These reactions can produce products with excellent diastereo- and enantioselectivity. acs.org

Biocatalysis offers another powerful tool for enantiospecific transformations. Yeast-mediated reductions of prochiral ketones are a well-established method for producing chiral alcohols with high enantiomeric excess. researchgate.net For instance, baker's yeast (Saccharomyces cerevisiae) has been widely used for the reduction of various prochiral ketones. researchgate.net Enzymes such as alcohol dehydrogenases can also be employed in a modular fashion to synthesize all four stereoisomers of a diol starting from simple aldehydes. researchgate.net

The following table highlights methods for the synthesis of chiral derivatives:

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Catalysis | Chiral IDPi catalysts | Chiral 4-hydrazonoesters | Excellent | acs.org |

| Biocatalysis | Baker's yeast (Saccharomyces cerevisiae) | Chiral secondary alcohols | Up to 94.8% | researchgate.net |

| Enzymatic Reduction | Alcohol dehydrogenases | Chiral diols | Not specified | researchgate.net |

| Heterogeneous Catalysis | Pt-based catalysts with chiral organotin modifiers | Chiral α-hydroxy ketones | 25-27% | conicet.gov.ar |

Derivatives as Precursors for Advanced Organic Building Blocks

Functionalized this compound derivatives are valuable intermediates in the synthesis of more complex molecules. iranchembook.ir For example, α-hydroxy ketones, which can be synthesized from 1,4-diones, are crucial building blocks for a variety of pharmaceuticals, pheromones, and food additives. google.com These compounds contain versatile functional groups that can be readily transformed into other functionalities like diols, halo derivatives, amino derivatives, and epoxides. google.com

The pyrrole heterocycles synthesized from 1,4-diones via the Paal-Knorr reaction are also important structural motifs in many biologically active compounds and materials. rsc.orgrsc.org The ability to synthesize unsymmetrical bis-pyrrole arenes opens up possibilities for creating novel materials with specific electronic or photophysical properties. rsc.org

Furthermore, the products of the enantioselective synthesis of 1,4-dicarbonyl compounds, such as enantiomerically enriched γ-lactams and γ-amino acids, have been used in the synthesis of anticonvulsant agents like pregabalin (B1679071) and brivaracetam. acs.org This demonstrates the direct applicability of these derivatives in the synthesis of medicinally relevant compounds. acs.org

The use of this compound derivatives as precursors is outlined below:

| Derivative | Transformation | Resulting Advanced Building Block | Application | Ref. |

| Chiral α-hydroxy ketones | Further functional group manipulation | Diols, amino derivatives, epoxides | Pharmaceuticals, natural products | google.com |

| Substituted pyrroles | Incorporation into larger systems | Bis-pyrrole arenes | Materials science | rsc.org |

| Chiral 4-hydrazonoesters | Conversion to other functional groups | γ-lactams, γ-amino acids | Anticonvulsant agents | acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Phenyl 1,4 Hexanedione

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Phenyl-1,4-hexanedione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the phenyl ketone (C2) and those adjacent to the methyl ketone (C5) would resonate at different chemical shifts due to the varying electronic effects of the neighboring carbonyl groups. The protons on the central methylene group (C3) would likely appear as a complex multiplet due to coupling with protons on both C2 and C5. The terminal methyl group (C6) would present as a singlet in the upfield region (around δ 2.1 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be employed to establish proton-proton coupling networks and confirm the connectivity of the aliphatic chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~198-202 |

| C2 (-CH₂-) | ~3.0-3.3 (t) | ~35-40 |

| C3 (-CH₂-) | ~2.8-3.1 (quint) | ~20-25 |

| C4 (C=O) | - | ~206-210 |

| C5 (-CH₂-) | ~2.5-2.8 (t) | ~40-45 |

| C6 (-CH₃) | ~2.1-2.3 (s) | ~28-32 |

| C-ipso | - | ~135-138 |

| C-ortho | ~7.9-8.1 (d) | ~128-130 |

| C-meta | ~7.4-7.6 (t) | ~128-130 |

| C-para | ~7.5-7.7 (t) | ~132-135 |

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

Molecular Ion Determination: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of 190.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₄O₂).

Fragmentation Analysis: Electron Ionization (EI) is a higher-energy technique that induces characteristic fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint. For this compound, key fragmentation pathways are predictable:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This would lead to the formation of the highly stable benzoyl cation (m/z 105 ) and the phenyl cation (m/z 77 ). These fragments are typically prominent in the mass spectra of phenyl ketones. Data for the related compound 1-phenyl-1,5-hexanedione (B3192491) shows these characteristic peaks.

McLafferty Rearrangement: Molecules containing a carbonyl group and a sufficiently long alkyl chain can undergo this characteristic rearrangement. For this compound, this could occur at either carbonyl group, leading to the loss of neutral molecules and the formation of specific radical cations.

Other Cleavages: The aliphatic chain can also fragment, leading to a series of peaks corresponding to the loss of alkyl radicals.

Analysis of the fragmentation pattern for the related compound 4,4-dimethyl-1-phenyl-1,3-pentanedione shows characteristic fragments at m/z 105 and 77, supporting the expected fragmentation of the phenyl ketone moiety.

Table 2: Expected Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - CH₃]⁺ | Loss of methyl radical |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 58 | [C₃H₆O]⁺˙ | McLafferty rearrangement |

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of carbonyl groups. Because this compound possesses two distinct carbonyl environments—an aryl ketone and an aliphatic ketone—two separate C=O stretching bands would be expected in the region of 1650-1725 cm⁻¹. The aryl ketone (C1) typically absorbs at a lower frequency (around 1685 cm⁻¹) due to conjugation with the phenyl ring, while the aliphatic ketone (C4) would absorb at a higher frequency (around 1715 cm⁻¹). The spectrum for the analogous 1-phenyl-1,4-pentanedione (B1580630) clearly shows these characteristic carbonyl absorptions. Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric breathing mode of the phenyl ring and C-C bond vibrations within the aliphatic backbone. While the carbonyl stretches are also Raman active, they are often weaker than in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aryl Ketone (C1=O) | C=O Stretch | ~1685 (Strong) | Moderate |

| Aliphatic Ketone (C4=O) | C=O Stretch | ~1715 (Strong) | Moderate |

| Aromatic C-H | C-H Stretch | ~3000-3100 (Moderate) | Strong |

| Aliphatic C-H | C-H Stretch | ~2850-2960 (Moderate) | Strong |

| Aromatic C=C | C=C Stretch | ~1450-1600 (Variable) | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, its derivatives can be synthesized to facilitate crystallization.

This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation. For derivatives of this compound, X-ray crystallography could confirm the relative orientation of the phenyl ring and the dicarbonyl backbone, and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This information is crucial for understanding the molecule's solid-state properties and for computational modeling studies. Although no specific crystal structures for derivatives of this compound were found, the methodology remains the gold standard for absolute structural proof.

Chromatographic Techniques for Purification and Analysis of this compound and its Reaction Mixtures (GC-MS, HPLC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from synthesis reaction mixtures or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The separated compound then enters a mass spectrometer, which serves as a detector, providing both identification based on the fragmentation pattern and quantification. GC-MS is a powerful tool for analyzing reaction progress and identifying byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis and purification of this compound. A reversed-phase setup, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be appropriate for this compound. Detection is typically achieved using a UV detector, as the phenyl ketone moiety provides a strong chromophore. HPLC is particularly useful for purifying larger quantities of the compound and for analyzing samples that may not be suitable for GC due to thermal instability or the presence of non-volatile impurities.

Theoretical and Computational Chemistry Studies on 1 Phenyl 1,4 Hexanedione

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies employing quantum chemical calculations to investigate the electronic structure and reactivity of 1-Phenyl-1,4-hexanedione were identified.

Density Functional Theory (DFT) for Mechanistic Predictions

A search for research literature yielded no specific studies that apply Density Functional Theory (DFT) to predict or analyze reaction mechanisms involving this compound. While DFT is a common method for such investigations on other organic molecules, its application to this specific compound has not been documented in available sources.

Conformational Analysis and Intramolecular Interactions

There are no available research articles detailing the conformational analysis or the study of intramolecular interactions of this compound through computational methods.

Molecular Dynamics Simulations for Solution-Phase Behavior

No publications were found that report the use of molecular dynamics (MD) simulations to study the solution-phase behavior of this compound. Such studies, which are valuable for understanding the dynamic properties of molecules in solvents, have not been published for this particular compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No theoretical studies were located that focus on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their subsequent comparison with experimental data.

Modeling of Catalytic Processes Involving this compound

A thorough literature search did not yield any studies on the computational modeling of catalytic processes where this compound acts as a substrate, catalyst, or product. While modeling is applied to similar compounds, research specific to this compound is absent.

Applications of 1 Phenyl 1,4 Hexanedione in Advanced Organic Synthesis

Role as a Versatile Synthon for Complex Organic Molecules

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. 1-Phenyl-1,4-hexanedione serves as a versatile C6-phenyl synthon, providing a foundational framework for constructing intricate organic molecules. The presence of two carbonyl groups allows for sequential or simultaneous reactions, enabling the controlled assembly of complex structures.

The dione's reactivity is centered around its key features:

Two Electrophilic Carbonyl Carbons: These sites are susceptible to attack by a wide array of nucleophiles.

Acidic α-Protons: The protons on the carbons adjacent to the carbonyl groups (C2, C3, and C5) can be removed by a base to form enolates, which are potent nucleophiles.

This combination of electrophilic and nucleophilic potential within the same molecule allows it to be a linchpin in synthetic strategies aimed at building larger, polyfunctional, and stereochemically complex molecules. Its utility is demonstrated in the formation of heterocyclic systems and in various carbon-carbon bond-forming reactions, where it acts as a fundamental building block.

Precursor in Heterocyclic Compound Synthesis

One of the most significant applications of 1,4-dicarbonyl compounds, including this compound, is in the synthesis of five- and six-membered heterocyclic rings. These reactions are often classic, named reactions that provide reliable routes to important classes of compounds.

The Paal-Knorr synthesis is a prime example, utilizing 1,4-diketones to produce furans, pyrroles, and thiophenes.

Furan (B31954) Synthesis: In the presence of an acid catalyst and heat, this compound undergoes intramolecular cyclization and dehydration. The reaction proceeds via protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, ultimately forming a substituted furan.

Pyrrole (B145914) Synthesis: When reacted with a primary amine or ammonia (B1221849), the diketone yields a substituted pyrrole. The mechanism involves the formation of a hemiaminal, followed by a second attack by the amine on the other carbonyl group and subsequent dehydration to form the aromatic pyrrole ring.

Pyridazine (B1198779) Synthesis: Condensation of 1,4-diketones with hydrazine (B178648) (H₂N-NH₂) is a common method for preparing pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. This reaction provides a direct pathway to 3,6-disubstituted pyridazine derivatives.

The following table summarizes the synthesis of various heterocycles from this compound.

| Heterocycle | Coreactant(s) | Key Reaction Type | Resulting Product Structure |

| Furan | Acid Catalyst (e.g., H₂SO₄, TsOH) | Paal-Knorr Furan Synthesis | 2-Methyl-5-phenylfuran |

| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis | 1-R-2-methyl-5-phenylpyrrole |

| Pyridazine | Hydrazine (H₂N-NH₂) | Condensation | 3-Methyl-6-phenylpyridazine |

Applications in Carbon-Carbon Bond Forming Reactions Beyond Aldol (B89426) Condensation

While this compound can undergo intramolecular aldol condensation, its utility in carbon-carbon bond formation extends to other important reaction classes. The ability to form a nucleophilic enolate or to act as an electrophile at the carbonyl carbons is key to these applications.

Michael Addition: The enolate of this compound, formed by treatment with a suitable base, can act as a Michael donor. It can add to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition fashion. This reaction is a powerful method for forming carbon-carbon bonds under relatively mild conditions.

Wittig Reaction: The Wittig reaction is a widely used method to convert ketones and aldehydes into alkenes. this compound can react with a phosphorus ylide (Wittig reagent) at one or both of its carbonyl groups. This allows for the specific introduction of a carbon-carbon double bond, replacing the carbonyl C=O with a C=C bond, providing a route to complex alkenes.

These reactions highlight the dione's role in extending carbon chains and introducing new functional groups.

| Reaction Type | Reagent | Role of this compound | Product Class |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | Michael Donor (as enolate) | Poly-keto compound |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Electrophile | Alkene |

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. Ketones are common components in many MCRs, and this compound can serve as the carbonyl source in such transformations.

Ugi Reaction: The classic Ugi reaction is a four-component reaction involving a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. These components condense to form a bis-amide. this compound can provide the ketone functionality, reacting with the other three components to generate complex, peptide-like structures. The reaction is typically rapid and exothermic.

Passerini Reaction: The Passerini reaction is a three-component reaction between a ketone (or aldehyde), a carboxylic acid, and an isocyanide. The product of this reaction is an α-acyloxy amide. As with the Ugi reaction, this compound can act as the ketone component, leading to the efficient synthesis of highly functionalized molecules.

The use of a diketone like this compound in these MCRs offers the potential for further complexity, as the second carbonyl group may remain available for subsequent transformations or potentially participate in intramolecular reactions.

| Multi-Component Reaction | Other Components | Role of this compound | Product Class |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Carbonyl Component | Bis-amide |

| Passerini Reaction | Carboxylic Acid, Isocyanide | Carbonyl Component | α-Acyloxy amide |

Exploration of 1 Phenyl 1,4 Hexanedione in Material Science Research

Polymerization and Crosslinking Applications

While direct polymerization of 1-Phenyl-1,4-hexanedione is not extensively documented, its 1,4-diketone functionality presents a viable platform for condensation polymerization. The Paal-Knorr synthesis, a classic organic reaction, converts 1,4-dicarbonyl compounds into heterocycles like furans, pyrroles, and thiophenes. This reaction serves as a foundational principle for creating polymers incorporating these aromatic rings into their backbones.

Theoretically, this compound could act as a monomer or a modifying agent in such polymerizations. For instance, in a reaction with a primary diamine, the diketone could facilitate the formation of pyrrole-containing polymer chains. The presence of a single diketone unit would mean it acts as an end-capping or pendant group modifier, controlling molecular weight or adding functionality. If copolymerized with a bis(1,4-diketone) monomer, it could be incorporated randomly along the polymer chain, influencing the material's final properties such as solubility and thermal characteristics.

The two carbonyl groups also offer potential sites for crosslinking existing polymer chains. Polymers with pendant amine or other nucleophilic groups could react with this compound to form stable linkages, thereby increasing the polymer's molecular weight, rigidity, and thermal stability.

| Potential Role | Polymerization/Crosslinking Type | Resulting Structure/Effect |

| Monomer (with difunctional partners) | Condensation Polymerization (e.g., Paal-Knorr) | Polymer backbone with heterocyclic units |

| Chain Modifier | End-capping in condensation polymerization | Control of molecular weight; addition of phenyl group functionality |

| Crosslinking Agent | Reaction with functional polymers | Formation of a crosslinked polymer network with enhanced mechanical properties |

Ligand Design for Metal-Organic Frameworks and Coordination Polymers

The development of metal-organic frameworks (MOFs) and coordination polymers relies on the judicious design of organic linkers, or ligands, that connect metal ions or clusters into extended networks. While this compound is not a typical linker itself, it is an excellent precursor for synthesizing more complex, multidentate ligands due to its reactive carbonyl groups.

A primary strategy involves the condensation of the ketone functionalities with primary amines to form Schiff bases. By reacting this compound with two equivalents of an amino-functionalized molecule (e.g., 3-aminobenzoic acid or 4-aminopyridine), a new multidentate ligand can be created. Such a ligand would possess multiple coordination sites—the nitrogen atoms of the newly formed imine groups and potentially carboxylate or pyridyl groups from the amine precursors—capable of binding to metal centers.

The resulting ligands can be classified as poly-β-diketone analogues, which are prime candidates for generating supramolecular metalloclusters and metallo-supramolecular assemblies. The geometry and rigidity of the ligand derived from this compound would influence the topology of the resulting MOF or coordination polymer, thereby controlling its pore size, shape, and surface chemistry. Diketone-derived ligands are known to form stable complexes with a wide range of transition metals.

| Ligand Synthesis Strategy | Reactant Type | Potential Ligand Characteristics | Resulting Material |

| Schiff Base Condensation | Diamines, Amino acids, Aminopyridines | Multidentate (N, O donors), varied geometry | Coordination Polymers, MOFs |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Extended π-systems, additional donor sites | Functional MOFs |

| Enolate Formation | Reaction with base | Bidentate β-diketonate-like chelation sites | Discrete Metal Complexes, Metallocycles |

Development of Optical Materials and Sensors Derived from this compound

The combination of a phenyl ring conjugated with carbonyl groups forms a basic chromophore, which is the foundation for creating materials with specific optical properties. Derivatives of this compound hold potential for applications as fluorescent dyes, sensors, and other optical materials.

One established route to highly fluorescent materials is the complexation of β-diketones with boron difluoride (BF₂) to create BF₂-diketonate complexes. These dyes are known for their sharp emission spectra, high quantum yields, and excellent stability. By first converting this compound to a 1,3-diketone through chemical modification, it could be subsequently complexed with boron to yield a novel fluorescent dye. The photophysical properties of such a dye would be influenced by the phenyl substituent.

Furthermore, 1,4-diketones are key starting materials for synthesizing 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) dyes. DPP-based materials are high-performance pigments and fluorescent indicators known for their brightness and stability. A DPP derivative of this compound could function as a fluorescent sensor, for instance, by exhibiting changes in its fluorescence intensity or wavelength in response to environmental stimuli like pH or the presence of specific analytes.

| Derivative Type | Synthetic Pathway | Potential Application | Principle of Operation |

| BF₂-Diketone Complex | Isomerization to 1,3-diketone followed by reaction with BF₃·OEt₂ | Fluorescent labels, Imaging agents | Rigid planar structure enhances fluorescence |

| Diketopyrrolo[3,4-c]pyrrole (DPP) Dye | Paal-Knorr reaction with an amine source | pH sensors, Bio-imaging probes | Changes in fluorescence via PET or deprotonation |

| Schiff Base Chromophore | Condensation with aromatic amines | Nonlinear optical (NLO) materials | Extended π-conjugation and charge transfer |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural features of this compound make it a versatile building block for designing such assemblies through crystal engineering.

The molecule can participate in several key non-covalent interactions:

Hydrogen Bonding: The two carbonyl oxygen atoms are effective hydrogen bond acceptors, allowing them to interact with donor molecules like water, alcohols, or amides.

π-π Stacking: The phenyl group can engage in π-π stacking interactions with other aromatic rings, leading to the formation of columnar or layered structures.

C-H···π Interactions: The aromatic ring can also act as a π-donor, interacting with C-H bonds from neighboring molecules.

Host-Guest Chemistry: In the solid state, voids created by the packing of molecules may accommodate smaller guest molecules. The specific shape and electronic nature of this compound could allow it to act as a host for certain guests.

By leveraging these interactions, this compound can be co-crystallized with other molecules to form binary or multi-component crystals with tailored architectures and properties. The balance and directionality of these weak interactions would dictate the final three-dimensional arrangement of the molecules in the crystal lattice.

Mechanistic Biological and Biochemical Investigations of 1 Phenyl 1,4 Hexanedione

Molecular Interactions with Biomolecules: Focus on Binding Mechanisms

Detailed studies delineating the specific molecular interactions and binding mechanisms of 1-phenyl-1,4-hexanedione with biomolecules are not extensively available in the current scientific literature. However, the chemical structure of the compound, featuring a phenyl ring and two ketone groups, suggests potential for various non-covalent and covalent interactions. The phenyl group can participate in hydrophobic and π-stacking interactions with aromatic residues of amino acids within proteins, such as phenylalanine, tyrosine, and tryptophan. The ketone functional groups are capable of forming hydrogen bonds with suitable donor groups on biomolecules.

One of the key reactive features of γ-diketones, such as the hexanedione backbone of this molecule, is their potential to react with primary amine groups, for instance, the ε-amino group of lysine (B10760008) residues in proteins. This reaction, known as the Paal-Knorr synthesis, leads to the formation of a pyrrole (B145914) ring. This covalent modification can result in protein cross-linking, a mechanism observed with the related compound, 2,5-hexanedione (B30556). The autoxidative cross-linking of these newly formed pyrrole adducts is considered a significant event in the biological activity of such diketones. Furthermore, it has been noted that biological thiols like glutathione (B108866) may inhibit this pyrrole dimerization, suggesting a potential detoxification pathway.

Interactive Table: Potential Molecular Interactions of this compound

| Interacting Moiety | Type of Interaction | Potential Biomolecular Partner |

| Phenyl Ring | Hydrophobic, π-stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Ketone Groups | Hydrogen Bonding | Amino acid residues with H-bond donors (e.g., Ser, Thr, Asn, Gln) |

| Diketone Backbone | Covalent Adduction (Pyrrole formation) | Lysine residues in proteins |

Enzymatic Biotransformations and Substrate Specificity Studies

Specific enzymatic biotransformation pathways for this compound have not been fully elucidated. However, based on the metabolism of structurally related compounds, several enzymatic processes can be anticipated. The presence of a phenyl group suggests that cytochrome P450 (CYP) enzymes would likely be involved in its metabolism, potentially leading to aromatic hydroxylation.

The metabolism of a similar compound, 1-phenyl-1-cyclohexene, has been shown to undergo allylic hydroxylation and oxidation, indicating that the carbon backbone is susceptible to oxidative metabolism. For this compound, the hexanedione chain could be a target for various reductases and dehydrogenases, leading to the formation of corresponding alcohol or unsaturated derivatives. The substrate specificity of these enzymes towards this compound would be a critical determinant of its metabolic fate and biological activity.

Interactive Table: Plausible Enzymatic Biotransformations of this compound

| Enzyme Family | Potential Transformation | Product Type |

| Cytochrome P450 (CYP) | Aromatic Hydroxylation | Hydroxylated phenyl derivatives |

| Carbonyl Reductases | Reduction of ketone groups | Diol or hydroxyl-ketone derivatives |

| Dehydrogenases | Oxidation of the carbon chain | Unsaturated derivatives |

Investigations into Cellular Pathway Modulation at the Molecular Level

Direct investigations into the modulation of cellular pathways by this compound are limited. However, studies on the related neurotoxin 2,5-hexanedione have demonstrated its ability to impact significant signaling pathways. For instance, 2,5-hexanedione has been shown to downregulate nerve growth factor and induce apoptosis in neurons by inhibiting the PI3K/Akt signaling pathway. It has also been implicated in inducing apoptosis in bone marrow mesenchymal stem cells through the inhibition of the Akt/Bad signaling pathway.

Given the structural similarities, it is plausible that this compound could also interact with and modulate these or other cellular signaling cascades. The phenyl group might influence its cellular uptake, distribution, and interaction with specific protein targets, potentially leading to a different profile of pathway modulation compared to its aliphatic counterpart.

Structure-Activity Relationship Studies Focused on Molecular Recognition

Comprehensive structure-activity relationship (SAR) studies specifically centered on this compound and its molecular recognition are not well-documented. However, general principles of SAR can be applied to infer how structural modifications might influence its biological activity.

The phenyl group is a key feature that distinguishes it from simpler hexanediones. Modifications to this ring, such as the introduction of substituents at different positions (ortho, meta, para), could significantly alter its electronic properties, lipophilicity, and steric profile. These changes would, in turn, affect its binding affinity to biological targets and its susceptibility to metabolic enzymes. For example, in other classes of compounds with a phenyl moiety, the addition of electron-withdrawing or electron-donating groups, or bulky substituents, has been shown to dramatically alter their interaction with receptors and enzymes.

The diketone functionality is crucial for the pyrrole-forming reaction with lysine residues. Altering the distance between the two ketone groups would likely impact the efficiency of this reaction and, consequently, its biological effects.

Interactive Table: Hypothetical Structure-Activity Relationships of this compound Analogs

| Structural Modification | Potential Effect on Activity | Rationale |

| Substitution on the Phenyl Ring | Altered binding affinity and metabolism | Changes in electronics, lipophilicity, and sterics |

| Alteration of Ketone Positions | Modified reactivity with amino groups | Changes in the efficiency of pyrrole formation |

| Introduction of additional functional groups | Altered solubility and target interactions | Introduction of new hydrogen bonding or ionic interactions |

Future Research Directions and Emerging Paradigms for 1 Phenyl 1,4 Hexanedione

Unexplored Synthetic Routes and Catalytic Systems

While established methods for the synthesis of 1,4-diketones exist, the pursuit of more efficient, selective, and sustainable routes to 1-phenyl-1,4-hexanedione remains a key area of research. Future investigations are expected to focus on the development of novel catalytic systems and the exploration of unconventional reaction pathways.

One promising avenue is the advancement of photocatalytic strategies. Visible-light-mediated reactions, which can be conducted under mild conditions, offer a greener alternative to traditional synthetic methods. Research into new organic dyes and transition metal complexes as photocatalysts could lead to higher yields and selectivities in the synthesis of this compound. The development of enantioselective catalytic processes is another critical frontier, as the synthesis of chiral 1,4-dicarbonyl compounds is a significant challenge in organic synthesis.

The Stetter reaction, a classic method for forming carbon-carbon bonds, continues to be refined with the use of N-heterocyclic carbene (NHC) catalysts. Future work could explore novel NHC catalysts with enhanced stability and reactivity for the synthesis of unsymmetrical 1,4-diketones like this compound. Furthermore, exploring three-component reactions in aqueous, catalyst-free conditions presents a straightforward and environmentally friendly approach to constructing 1,4-diketone scaffolds.

Table 1: Emerging Catalytic Strategies for 1,4-Diketone Synthesis

| Catalytic Strategy | Potential Catalysts/Mediators | Key Advantages | Relevant Research Areas |

| Photocatalysis | Organic Dyes (e.g., Eosin Y), Ruthenium(II) complexes, BODIPY | Mild reaction conditions, High functional group tolerance, Access to radical pathways | Visible-light-induced radical coupling, Atom Transfer Radical Addition (ATRA) |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium salts, Chiral bicyclic thiazolium salts | High efficiency, Versatility in Stetter reactions, Potential for enantioselectivity | Intermolecular and intramolecular Stetter reactions, Asymmetric catalysis |

| Palladium Catalysis | Pd(II) complexes | Good yields, Versatility in coupling reactions | Acylation of siloxycyclopropanes, Cross-coupling of cyclopropanols and acyl chlorides |

| Multi-component Reactions | Catalyst-free (in water) | High atom economy, Simplified procedures, Environmentally benign | Aqueous synthesis of complex 1,4-diketone scaffolds |

Advanced Functional Material Development from 1,4-Diketone Scaffolds

The 1,4-diketone moiety is a valuable building block for the synthesis of various heterocyclic compounds and polymers. The presence of a phenyl group in this compound offers a unique opportunity to develop functional materials with tailored electronic and physical properties.

A significant area of future research is the synthesis of novel poly(1,4-diketone)s. These polymers can be functionalized to create materials with enhanced thermal stability and tunable properties. For instance, the incorporation of this compound into polymer chains could lead to materials with interesting photophysical properties or enhanced conductivity. The Stetter reaction has been utilized to create poly-1,4-diketones, which can then be converted into conducting heterocyclic polymers like poly(para-phenylene-2,5-pyrrole) and poly(para-phenylene-2,5-thiophene).

Furthermore, the Paal-Knorr synthesis allows for the conversion of 1,4-diketones into substituted furans, pyrroles, and thiophenes. These heterocycles are crucial components in many natural products and pharmaceuticals. Future research could focus on developing efficient methods for the cyclization of this compound to produce novel heterocyclic compounds with potential biological activity. The enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange represents another exciting avenue for creating valuable chiral molecules.

Integration of Machine Learning and AI in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can accelerate the discovery of new synthetic routes, predict reaction outcomes with high accuracy, and aid in the design of novel catalysts and functional materials.

For this compound, AI and ML algorithms can be trained on existing reaction data to predict the optimal conditions for its synthesis, including the choice of catalyst, solvent, and temperature. This can significantly reduce the number of experiments required, saving time and resources. Sequence-to-sequence models, such as transformers, and graph neural networks (GNNs) are particularly promising for predicting chemical reactions.

Moreover, generative AI models can be employed to propose entirely new synthetic pathways to this compound and its derivatives that a human chemist might not consider. By incorporating physical constraints, such as the law of conservation of mass, new AI models like FlowER (Flow matching for Electron Redistribution) can provide more realistic and reliable predictions of reaction outcomes. The synergy between ML and chemical knowledge is expected to lead to more robust predictions of reaction yields and selectivities.

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Prediction | Random Forest, Graph Neural Networks (GNNs), Transformers | Accurate prediction of reaction yields and outcomes, reducing experimental effort. |

| Synthesis Planning | Reinforcement Learning, Generative Models | Discovery of novel and efficient synthetic routes. |